![molecular formula C12H10N2O B6429749 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 57147-34-9](/img/structure/B6429749.png)
1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile” can be inferred from its IUPAC name. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The “1-ethyl” indicates an ethyl group attached to the 1-position of the quinoline core. The “4-oxo” denotes a carbonyl group at the 4-position, and the “3-carbonitrile” signifies a nitrile group at the 3-position .Scientific Research Applications
Antibacterial Agents
A series of 1,3-disubstituted 4-oxo-1,4-dihydroquinolines, which include the compound , have been designed and synthesized as potential antibacterial agents . These compounds have shown high antimicrobial activity against both Gram-positive and Gram-negative bacterial strains .
Antimicrobial Properties
Quinolone derivatives, such as the compound , are known for their antimicrobial properties . They target DNA gyrase and type II topoisomerase, essential enzymes involved in key cellular processes including DNA replication .
Anti-cancer Agents
Quinolone derivatives have been used for their anticancer activities . The structure-activity relationship (SAR) reveals that the group introduced into the N-1 position of quinolones showed great potential to treat quinolone-resistant bacterial infections .
Anti-inflammatory Agents
Quinolone derivatives have also been used for their anti-inflammatory activities . This is particularly important in the treatment of conditions such as arthritis and other inflammatory diseases .
Anticonvulsant Agents
Quinolone derivatives have been used for their anticonvulsant activities . This makes them useful in the treatment of conditions such as epilepsy .
Antidiuretic Agents
Quinolone derivatives have been used for their antidiuretic activities . This can be particularly useful in the treatment of conditions such as diabetes insipidus .
Green and Efficient Synthetic Methodology
A green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
Antitubercular Potential
4-Quinolone-3-carboxamides have been explored for their anti-tubercular potential . This is particularly important in the fight against tuberculosis, a disease that affects millions of people worldwide .
Mechanism of Action
Target of Action
Related compounds such as 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been explored for their anti-inflammatory activities .
Mode of Action
It’s worth noting that related compounds like 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate participate in an ugi-type multicomponent condensation through a smiles rearrangement . This process leads to the efficient synthesis of heterocyclic enamines .
Biochemical Pathways
Related compounds have been shown to participate in multicomponent reactions, leading to the synthesis of diverse structures .
Pharmacokinetics
The molecular weight of a related compound, 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, is 18917 , which is within the optimal range for drug-like properties.
Result of Action
Related compounds have been shown to have potential therapeutic applications .
Action Environment
It’s worth noting that the principles of green chemistry, which include considerations of environmental impact, are vital in the synthesis of related compounds .
properties
IUPAC Name |
1-ethyl-4-oxoquinoline-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-14-8-9(7-13)12(15)10-5-3-4-6-11(10)14/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXKDTRUKFWIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903728 | |
Record name | NoName_4465 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40903728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.